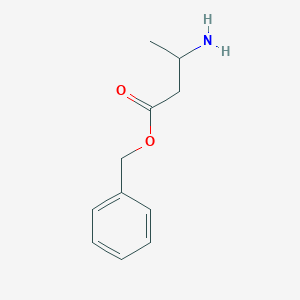![molecular formula C10H7ClN2O2 B1319125 4-Cloro-7,8-dihidro-[1,4]dioxino[2,3-g]quinazolina CAS No. 52791-05-6](/img/structure/B1319125.png)
4-Cloro-7,8-dihidro-[1,4]dioxino[2,3-g]quinazolina
Descripción general
Descripción
4-Chloro-6,7-dimethylenedioxyquinazoline is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied in medicinal chemistry
Aplicaciones Científicas De Investigación
4-Chloro-6,7-dimethylenedioxyquinazoline has several scientific research applications, including:
Biology: It has been studied for its potential to modulate biological pathways and interact with various biomolecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dimethylenedioxyquinazoline typically involves the regioselective O-alkylation of ethyl 3,4-dihydroxy benzoate by epoxide ring opening . This method allows for the efficient construction of the dioxino quinazoline skeleton. The reaction conditions often include the use of a base such as triethylamine (Et3N) and a solvent like tetrahydrofuran (THF), with the reaction being carried out at low temperatures to ensure selectivity .
Industrial Production Methods
While specific industrial production methods for 4-Chloro-6,7-dimethylenedioxyquinazoline are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for larger batches, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly practices.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6,7-dimethylenedioxyquinazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted quinazolines with different biological activities .
Mecanismo De Acción
The mechanism of action of 4-Chloro-6,7-dimethylenedioxyquinazoline involves its interaction with molecular targets such as EGFR. By binding to the active site of EGFR kinase, the compound inhibits its activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and survival . This makes it a potential therapeutic agent for the treatment of cancers that exhibit overactive EGFR signaling.
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: A first-generation EGFR inhibitor with a quinazoline core.
Erlotinib: Another first-generation EGFR inhibitor with similar structural features.
Afatinib: A second-generation EGFR inhibitor with enhanced activity against resistant EGFR mutants.
Uniqueness
4-Chloro-6,7-dimethylenedioxyquinazoline is unique due to its fused dioxino ring, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. This structural feature can influence its binding affinity and selectivity for molecular targets, potentially leading to improved therapeutic efficacy and reduced side effects .
Propiedades
IUPAC Name |
4-chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c11-10-6-3-8-9(15-2-1-14-8)4-7(6)12-5-13-10/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSFQWDAKWKNJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596617 | |
| Record name | 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52791-05-6 | |
| Record name | 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52791-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-7,8-dihydro[1,4]dioxino[2,3-g]quinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)
![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)
![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)


![Tert-butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1319068.png)






